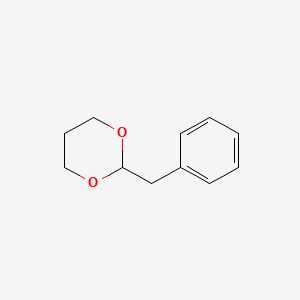
2-Benzyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Benzyl-1,3-dioxane is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the common synthetic routes for 2-Benzyl-1,3-dioxane, and how can reaction conditions be optimized for yield?
This compound is typically synthesized via acetal formation between benzaldehyde derivatives and 1,3-propanediol. Key parameters include acid catalysis (e.g., p-toluenesulfonic acid), solvent selection (e.g., toluene for azeotropic water removal), and stoichiometric ratios to minimize side reactions. Optimization involves monitoring reaction progress via TLC or GC-MS and adjusting temperature (80–110°C) to balance reaction rate and byproduct formation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- NMR Spectroscopy : 1H and 13C NMR identify substituent positions and confirm acetal formation. For example, the dioxane ring protons resonate at δ 3.7–4.2 ppm, while benzyl protons appear at δ 7.2–7.4 ppm .
- X-ray Crystallography : Resolves conformational preferences (e.g., chair vs. boat configurations) and intermolecular interactions. Studies on analogous 1,3-dioxanes reveal equatorial positioning of substituents to minimize steric strain .
Q. Advanced: How does solvent choice influence the thermal decomposition kinetics of this compound derivatives?
Computational studies on nitro-substituted 1,3-dioxanes show polar aprotic solvents (e.g., DMSO) lower activation barriers by stabilizing transition states via dipole interactions. For example, decomposition rates of 5-nitro-1,3-dioxanes increase 80-fold in DMSO compared to gas phase. However, bromo-substituted derivatives exhibit minimal solvent effects due to weaker stabilization . Experimental validation via thermogravimetric analysis (TGA) under inert atmospheres is recommended.
Q. Advanced: What are the key considerations in resolving contradictions in reported reaction pathways for 1,3-dioxane derivatives?
Conflicting mechanisms (e.g., single- vs. two-stage decomposition) require multi-technique validation:
- Kinetic Isotope Effects : Differentiate rate-limiting steps.
- Computational Modeling : Compare Gibbs energy profiles (B3LYP/6-31G**) with experimental Arrhenius parameters.
- Solvent-Solute Interactions : Probe via dielectric constant variations to assess transition-state stabilization .
Q. Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Liquid-Liquid Extraction : Use dichloromethane/water to remove unreacted diol or acid catalyst.
- Crystallization : Hexane/ethanol mixtures yield high-purity crystals.
- Derivatization : For trace impurities, convert to UV-active adducts (e.g., CNBF derivatives) for HPLC monitoring .
Q. Advanced: How can computational methods predict the stability and reactivity of this compound under varying conditions?
- Conformational Analysis : Density Functional Theory (DFT) calculates chair/boat interconversion barriers, predicting substituent effects on stability.
- Reactivity Prediction : Natural Bond Orbital (NBO) analysis identifies electrophilic/nucleophilic sites. For example, electron-withdrawing groups (e.g., NO2) increase ring strain, accelerating decomposition .
Q. Advanced: What role does this compound play in azeotropic separation processes?
In chemical-looping separation (CLS), this compound derivatives (e.g., 2-ethyl-1,3-dioxane) act as reversible adducts to break azeotropes. For 1,2-butanediol/ethylene glycol mixtures, reaction with propionaldehyde forms dioxanes with distinct boiling points, enabling distillation. Process efficiency depends on reactant flow rates and adduct stability .
Q. Basic: What safety precautions are necessary when handling this compound derivatives?
- Storage : Refrigerate (0–10°C) under inert gas (N2/Ar) to prevent oxidation or hydrolysis.
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid light and heat, as nitro derivatives (e.g., 5-bromo-5-nitro-1,3-dioxane) may decompose exothermically .
Eigenschaften
CAS-Nummer |
5468-00-8 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-benzyl-1,3-dioxane |
InChI |
InChI=1S/C11H14O2/c1-2-5-10(6-3-1)9-11-12-7-4-8-13-11/h1-3,5-6,11H,4,7-9H2 |
InChI-Schlüssel |
OYXWNUNPFXKSEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(OC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















